molecular formula C12H10Cl2N2 B148923 2-(chloromethyl)-1H-perimidine hydrochloride CAS No. 125983-34-8

2-(chloromethyl)-1H-perimidine hydrochloride

Cat. No.: B148923
CAS No.: 125983-34-8
M. Wt: 253.12 g/mol
InChI Key: VDPGJYUNPDJHCI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-perimidine hydrochloride is an organic compound that belongs to the class of heterocyclic compounds known as perimidines. These compounds are characterized by a fused ring system containing both nitrogen and carbon atoms. The presence of a chloromethyl group in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1H-perimidine hydrochloride typically involves the reaction of perimidine with chloromethylating agents under controlled conditions. One common method is the reaction of perimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1H-perimidine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

    Nucleophilic Substitution: Products include azido-perimidines, thiocyanato-perimidines, and amino-perimidines.

    Oxidation: Products include perimidine sulfoxides and sulfones.

    Reduction: The major product is 2-methyl-1H-perimidine.

Scientific Research Applications

2-(Chloromethyl)-1H-perimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1H-perimidine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in the development of anticancer drugs, where the compound can target and modify DNA, thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 2-(Chloromethyl)-4-methylquinazoline hydrochloride

Uniqueness

Compared to similar compounds, 2-(chloromethyl)-1H-perimidine hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of the perimidine ring system enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-1H-perimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2.ClH/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9;/h1-6H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPGJYUNPDJHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583260
Record name 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125983-34-8
Record name 2-(Chloromethyl)-1H-perimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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